molecular formula C16H22N2O2 B5989989 6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid

6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid

Cat. No.: B5989989
M. Wt: 274.36 g/mol
InChI Key: ZOQAJOZSAUEUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. Benzazepines and their derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One effective approach involves the intramolecular alkylation of N-acyl-N-ethylaniline derivatives under Friedel–Crafts conditions . Another method includes the use of polyphosphoric acid as a catalyst for the cyclization of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one .

Industrial Production Methods

Industrial production of benzazepine derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-(1,3,4,5-tetrahydro-1-benzazepin-2-ylideneamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20)11-2-1-5-12-17-15-10-6-8-13-7-3-4-9-14(13)18-15/h3-4,7,9H,1-2,5-6,8,10-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQAJOZSAUEUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=NCCCCCC(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.